4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide
Description
Properties
IUPAC Name |
4-chloro-N-[cyano(thiophen-3-yl)methyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-19-13-6-9(2-3-11(13)15)14(18)17-12(7-16)10-4-5-20-8-10/h2-6,8,12H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGUOQZSHMMMHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC(C#N)C2=CSC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide typically involves the cyanoacetylation of amines. This process includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . The reaction can be carried out without solvents at room temperature or with stirring at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyanoacetylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring and cyano group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide and analogous benzamide derivatives:
Key Observations:
Substituent Effects on Reactivity: The thiophene and nitrile groups in the target compound may enhance its electrophilicity compared to zarilamid (cyanoethoxymethyl substituent) . The methoxy group at the 3-position likely increases electron density on the benzamide core, contrasting with the electron-withdrawing nitro group in the thiazole derivative .
Structural Diversity and Applications :
- Zarilamid () and related compounds are used as pesticides, suggesting that the target compound’s thiophene-nitrogen substituent could influence binding to biological targets in agrochemical contexts .
- Benzamide derivatives with piperidine or thiazole moieties (Evidences 1 and 6) demonstrate roles in catalysis or crystallography, highlighting the scaffold’s versatility .
Physical Properties :
- The crystalline structure of 4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide () is stabilized by hydrogen bonds, whereas the target compound’s thiophene ring may reduce crystallinity due to steric hindrance .
Synthetic Considerations :
- The Suzuki coupling activity of benzoylthiourea derivatives () implies that the target compound’s nitrile group could act as a directing group in metal-catalyzed reactions .
Research Findings and Implications
- Agrochemical Potential: The structural similarity to zarilamid suggests possible pesticidal activity, but the thiophene substituent may alter toxicity profiles or environmental persistence .
- Catalytic Applications : Benzamide derivatives in exhibit catalytic activity in C-C coupling, implying that the target compound’s nitrile group could coordinate transition metals for similar applications .
- Drug Design : The combination of thiophene and nitrile groups offers a unique pharmacophore for targeting enzymes or receptors, though further studies are needed to validate this hypothesis.
Biological Activity
4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound belongs to the class of benzamides, characterized by a benzene ring attached to a carboxamide group. Its structure includes:
- A chloro substituent at the para position.
- A cyano group linked to a thiophene moiety.
- A methoxy group at the meta position.
This unique combination of functional groups is hypothesized to contribute to its biological activity.
Biological Activity Overview
Research indicates that 4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Effects : Some derivatives of benzamides have shown antimicrobial activity, indicating a possible spectrum of action against bacterial and fungal pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial resistance.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases critical for cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It may interfere with signaling pathways associated with inflammation and tumorigenesis.
Case Studies
A review of relevant literature reveals specific case studies that highlight the biological activity of related compounds:
- Study on Ret Kinase Inhibitors : Research on similar benzamide derivatives demonstrated their ability to inhibit RET kinase activity, which is crucial in certain cancers. This suggests that 4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide could have similar inhibitory effects .
- Antitumor Activity in Cell Lines : In vitro studies have shown that compounds with similar structures can induce apoptosis in human breast cancer cells, indicating potential therapeutic applications .
Data Table: Biological Activities and Effects
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide, and how are intermediates characterized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A general approach involves reacting a benzoyl chloride derivative (e.g., 4-chloro-3-methoxybenzoyl chloride) with a cyano-substituted thiophene methylamine precursor. Key steps include:
- Step 1 : Activation of the benzoyl chloride using 1,4-dioxane as a solvent under reflux conditions.
- Step 2 : Addition of the amine component (e.g., cyano(thiophen-3-yl)methylamine) to form the amide bond.
- Intermediates : Characterize intermediates using FT-IR (to confirm amide C=O stretch at ~1650–1680 cm⁻¹) and -/-NMR (to verify substitution patterns and integration ratios) .
Q. How is the compound structurally validated, and what spectroscopic techniques are prioritized?
- Validation Workflow :
- FT-IR : Confirm functional groups (amide, cyano, thiophene).
- NMR : -NMR resolves aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm); -NMR identifies carbonyl carbons (δ ~165–170 ppm) and nitrile signals (δ ~115–120 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) for empirical formula confirmation .
Q. What catalytic applications are plausible for this compound in organic synthesis?
- Case Study : Analogous benzamide-thiophene hybrids have been used as ligands in Suzuki-Miyaura cross-coupling reactions.
- Procedure : In situ generation of palladium complexes with the compound as a ligand.
- Analysis : Monitor catalytic efficiency via GC-MS to quantify biphenyl product conversion (%) from aryl halide substrates .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or solid-state packing?
- Crystallography Protocol :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL for structure solution and refinement. Key parameters: R-factor (< 0.05), thermal displacement ellipsoids for non-H atoms.
- Output : Analyze intermolecular interactions (e.g., π-π stacking between thiophene rings, hydrogen bonding via amide groups) using Mercury or Olex2 .
Q. What reaction mechanisms dominate during functionalization of the cyano or thiophene moieties?
- Mechanistic Insights :
- Cyano Group : Susceptible to hydrolysis (→ carboxylic acid) under acidic conditions or reduction (→ amine) with LiAlH.
- Thiophene Ring : Electrophilic substitution (e.g., bromination at the 2-position) or oxidation (e.g., to sulfone) using m-CPBA.
- Kinetic Analysis : Use DFT calculations (Gaussian 16) to model transition states and validate experimentally via -NMR monitoring .
Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) be reconciled?
- Troubleshooting :
- Scenario : Discrepancy in methoxy group orientation (NMR suggests free rotation; XRD shows restricted rotation due to crystal packing).
- Resolution : Variable-temperature NMR (VT-NMR) to detect rotational barriers. Compare with XRD-derived torsion angles.
- Validation : Perform Hirshfeld surface analysis to quantify intermolecular forces influencing conformation .
Q. What hypotheses exist about the compound’s pharmacological targets, based on structural analogs?
- Target Prediction :
- Structural Analog : SSR126768A (a benzamide-based oxytocin receptor antagonist) shares a chloro-methoxybenzamide backbone.
- Mechanism : Hypothesize interaction with G-protein-coupled receptors (GPCRs) or enzymes (e.g., PPTases in bacterial pathways).
- Validation : Molecular docking (AutoDock Vina) against PDB-deposited receptor structures (e.g., 6COX for COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
